molecular formula C10H17NO4S B2459462 Methyl 6-(methylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034292-17-4

Methyl 6-(methylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B2459462
CAS No.: 2034292-17-4
M. Wt: 247.31
InChI Key: GGPKNTAGJAVYMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(methylsulfonyl)-6-azaspiro[25]octane-1-carboxylate is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(methylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate typically involves multiple steps. One common route includes the formation of the spirocyclic core followed by the introduction of the methylsulfonyl and carboxylate groups. Key steps may involve:

    Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Methylsulfonyl Group: This step often involves the use of methylsulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(methylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the ester or sulfonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic core or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols or amines, depending on the target group.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

Methyl 6-(methylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of spirocyclic compounds with biological targets.

Mechanism of Action

The mechanism of action of Methyl 6-(methylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide unique binding properties, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-(methylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate: shares similarities with other spirocyclic compounds such as spiro[cyclohexane-1,2’-oxirane] and spiro[cyclopentane-1,2’-pyrrolidine].

Uniqueness

  • The presence of the methylsulfonyl group and the specific spirocyclic structure make this compound unique. These features can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 6-methylsulfonyl-6-azaspiro[2.5]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4S/c1-15-9(12)8-7-10(8)3-5-11(6-4-10)16(2,13)14/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPKNTAGJAVYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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